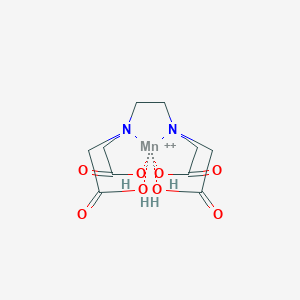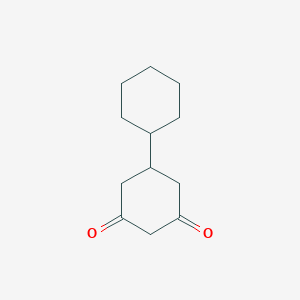
5-Cyclohexylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexylcyclohexane-1,3-dione, also known as 5,5-Dimethyl-1,3-cyclohexanedione or Dimedone, is a chemical compound with the molecular formula C12H18O2 . It usually comes in the form of a yellow crystal .
Synthesis Analysis
The synthesis of 5,5-Dimethylcyclohexane-1,3-dione, a similar compound, involves a modification of the normal Robinson annulation. The initial Michael addition of diethyl malonate with mesityl oxide (4-methylpent-3-en-2-one) is followed by an intramolecular Claisen condensation .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-1,3-cyclohexanedione, a similar compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of 5,5-Dimethylcyclohexane-1,3-dione involves a Michael addition followed by an intramolecular Claisen condensation .Physical And Chemical Properties Analysis
5,5-Dimethylcyclohexane-1,3-dione is stable under ambient conditions and soluble in water, as well as ethanol and methanol. It has a boiling point range of 147 - 150 °C (420 - 423 K), at which point it decomposes .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-cyclohexylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYBPPUTWMUXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615809 |
Source


|
| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexylcyclohexane-1,3-dione | |
CAS RN |
17844-66-5 |
Source


|
| Record name | [1,1'-Bi(cyclohexane)]-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
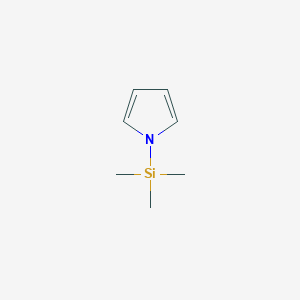
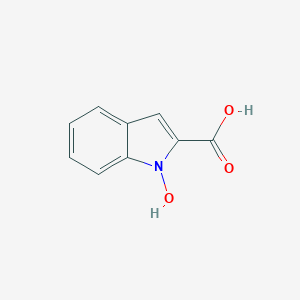
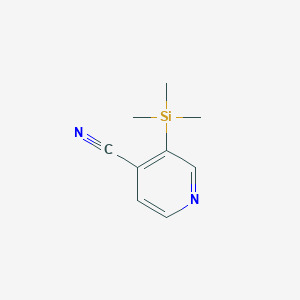
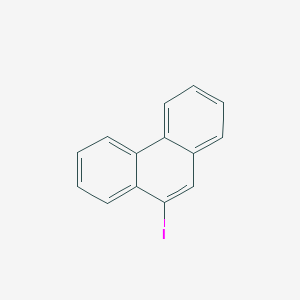
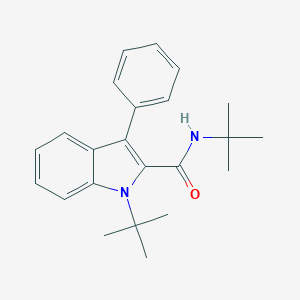
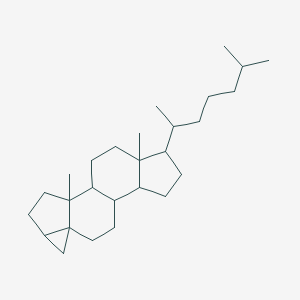
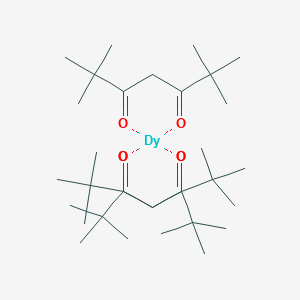
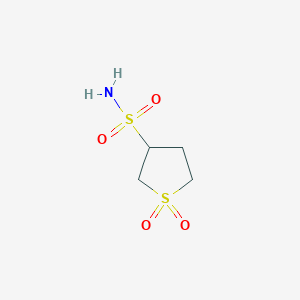
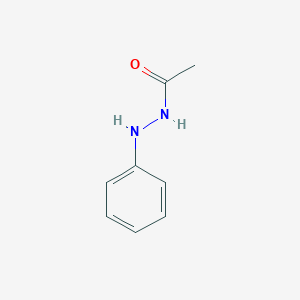
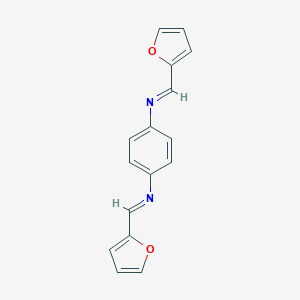
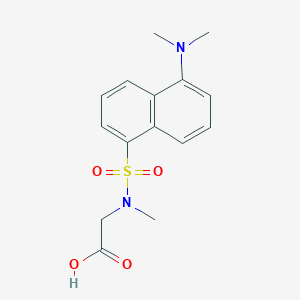
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
